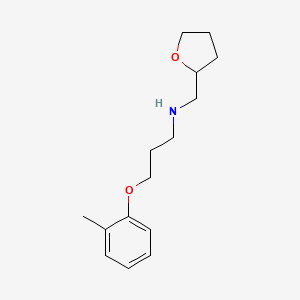
3-(2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "MTFMP" and has been studied extensively for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
MTFMP has been studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, MTFMP has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. In agriculture, MTFMP has been studied for its potential use as a pesticide due to its ability to inhibit the growth of fungi and bacteria. In industry, MTFMP has been studied for its potential use as a surfactant due to its ability to reduce surface tension.
Mecanismo De Acción
The exact mechanism of action of MTFMP is not yet fully understood. However, it is believed that MTFMP exerts its effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, MTFMP has been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
MTFMP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MTFMP can inhibit the growth of various bacterial and fungal strains. Additionally, MTFMP has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MTFMP in lab experiments is its high purity and stability. MTFMP can be synthesized in high yields and is relatively stable under standard laboratory conditions. Additionally, MTFMP has been shown to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, one limitation of using MTFMP in lab experiments is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of MTFMP. One potential direction is the further investigation of its anti-inflammatory and analgesic effects in animal models of inflammatory diseases. Additionally, the potential use of MTFMP as a pesticide in agriculture warrants further investigation. Finally, the development of new synthesis methods for MTFMP could lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
MTFMP can be synthesized using a variety of methods, including the reaction of 2-methylphenol with 3-bromo-1-chloropropane in the presence of a base, followed by reaction with tetrahydro-2-furanmethanol. Another method involves the reaction of 2-methylphenol with 3-chloropropanol in the presence of a base, followed by reaction with tetrahydro-2-furanmethanol. Both of these methods have been used successfully to synthesize MTFMP in high yields.
Propiedades
IUPAC Name |
3-(2-methylphenoxy)-N-(oxolan-2-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-13-6-2-3-8-15(13)18-11-5-9-16-12-14-7-4-10-17-14/h2-3,6,8,14,16H,4-5,7,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQJYJMBVNPISL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCNCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

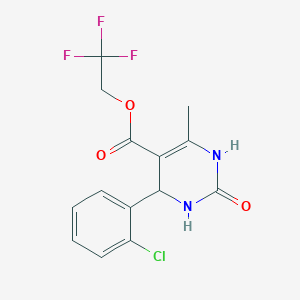
![N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4976314.png)
![(3'R*,4'R*)-1'-[3-(2-furyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4976316.png)
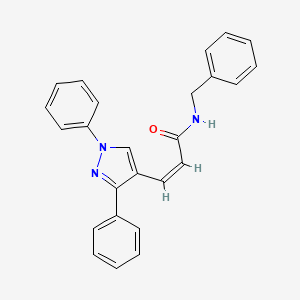
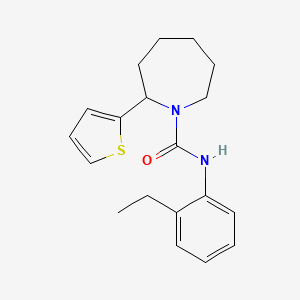
![N-isopropyl-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4976336.png)
![phenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate](/img/structure/B4976339.png)
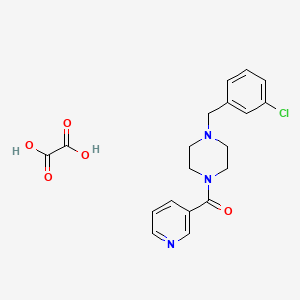
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4976361.png)
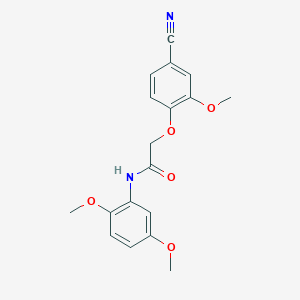
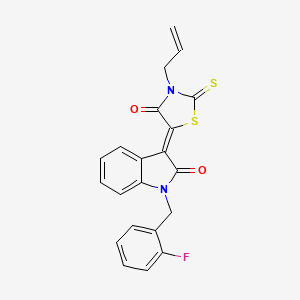
![diethyl [4-(2,3-dimethylphenoxy)butyl]malonate](/img/structure/B4976384.png)
![3-[(diisobutylamino)methyl]-1,3-benzoxazole-2(3H)-thione](/img/structure/B4976386.png)
amino]benzoyl}amino)benzoate](/img/structure/B4976389.png)